A Technical Guide to 3-Chloro-2-nitrobenzonitrile (CAS: 34662-28-7): Properties, Synthesis, and Applications in Chemical R&D
A Technical Guide to 3-Chloro-2-nitrobenzonitrile (CAS: 34662-28-7): Properties, Synthesis, and Applications in Chemical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 3-Chloro-2-nitrobenzonitrile, a pivotal intermediate in the fields of medicinal chemistry, agrochemical science, and material development. By leveraging its distinct trifunctional molecular architecture—comprising chloro, nitro, and nitrile moieties—researchers can access a diverse range of complex chemical structures. This document delineates the compound's fundamental properties, details validated synthesis protocols, explores its chemical reactivity, and outlines its applications, grounding all information in authoritative scientific sources.
Core Physicochemical & Spectroscopic Profile
3-Chloro-2-nitrobenzonitrile is a solid, light-yellow powder under standard conditions, valued for its role as a versatile building block in organic synthesis.[1] Its stability at room temperature simplifies storage and handling, making it a practical reagent in a laboratory setting.[2]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 34662-28-7 | [2] |
| Molecular Formula | C₇H₃ClN₂O₂ | [2][3] |
| Molecular Weight | 182.56 g/mol | [2][3] |
| Physical Form | Solid, Powder | [1] |
| Appearance | Light yellow | [1] |
| Typical Purity | ≥96% | [2] |
| Storage | Store at room temperature, keep dry | [2][4] |
| Topological Polar Surface Area (TPSA) | 66.93 Ų | [2] |
| logP | 2.12 | [2] |
Spectroscopic Characterization
Definitive structural confirmation of 3-Chloro-2-nitrobenzonitrile relies on standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases and suppliers.[5][6] For instance, the Infrared (IR) spectrum of related nitrobenzoates shows characteristic strong absorption bands for the NO₂ group (asymmetric and symmetric vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-Cl stretching vibrations around 730 cm⁻¹.[7] Researchers are advised to consult these resources to verify the identity and purity of their materials.[5]
Synthesis Methodologies: A Tale of Two Precursors
The synthesis of 3-Chloro-2-nitrobenzonitrile can be approached from different starting materials, with the choice often dictated by precursor availability, scalability, and desired purity. Two well-documented pathways are detailed below.
Method A: Dehydration of 3-Chloro-2-nitrobenzoic Acid Derivatives
This classical approach involves the conversion of a carboxylic acid precursor into the corresponding nitrile. A patented method outlines a robust process starting from 3-chloro-2-nitrobenzoic acid, which is first converted to its acyl chloride.[8] The subsequent reaction with a phosphazene reagent at elevated temperatures facilitates the dehydration to yield the target benzonitrile.[8]
Figure 1: Synthesis workflow starting from 3-chloro-2-nitrobenzoic acid.
Experimental Protocol (Adapted from U.S. Patent 3,742,014 A) [8]
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Acyl Chloride Formation: 3-chloro-2-nitrobenzoic acid is reacted with thionyl chloride to produce 3-chloro-2-nitrobenzoyl chloride. The product can be purified by recrystallization.
-
Phosphazene Reaction: In an inert atmosphere (e.g., nitrogen), the purified 3-chloro-2-nitrobenzoyl chloride is added to a pre-formed alkanesulphonyltrichlorophosphazene reagent.
-
Pyrolysis: The temperature of the reaction mixture is carefully raised to approximately 150 °C to initiate the pyrolytic conversion and maintained for 10-15 minutes.
-
Distillation & Isolation: The temperature is then progressively increased to around 180 °C, during which phosphorus oxychloride distills off as a byproduct.
-
Workup and Purification: The cooled reaction mixture is treated with crushed ice and a dilute base (e.g., ammonium hydroxide). The resulting solid crude product is filtered, washed, and purified, for example, by sublimation under reduced pressure to yield pure 3-chloro-2-nitrobenzonitrile.[8]
Scientific Rationale: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to highly reactive acyl chlorides. The subsequent high-temperature reaction with the phosphazene reagent provides the necessary conditions for the elimination of phosphorus oxychloride, driving the dehydration of the amide intermediate (formed in situ) to the nitrile. This method is particularly effective for generating benzonitriles from their corresponding benzoyl chlorides.[8]
Method B: Nucleophilic Substitution of 2,5-Dichloronitrobenzene
An alternative, industrially relevant approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. A process patented for a similar isomer, 4-chloro-2-nitrobenzonitrile, details the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide.[9][10] This method leverages a commercially available starting material to selectively replace one of the chlorine atoms with a cyanide group.[9]
Experimental Protocol (Adapted from U.S. Patent 4,528,143 A) [9]
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Reaction Setup: A mixture of 2,5-dichloronitrobenzene, copper(I) cyanide, and a solvent such as N,N-dimethylformamide (DMF) is prepared in a reaction vessel. A small amount of an inorganic cyanide like potassium cyanide may be added to facilitate the reaction.[10]
-
Heating: The mixture is heated under reflux for several hours (e.g., 3.5 to 5.5 hours) at a temperature range of 140-170 °C.[9][10]
-
Isolation: The reaction mixture is poured into a cooled solvent like toluene or ethyl acetate and stirred.
-
Purification: Insoluble inorganic compounds are removed by filtration. The solvent is then distilled from the filtrate, and the residue is washed (e.g., with carbon tetrachloride) to yield 4-chloro-2-nitrobenzonitrile, an isomer of the target compound, demonstrating the viability of this synthetic route for this class of molecules.[9]
Scientific Rationale: The ortho-nitro group strongly activates the chlorine atom at the 1-position towards nucleophilic aromatic substitution, making it more susceptible to displacement by the cyanide nucleophile from CuCN. The chlorine at the 4-position is less activated and remains intact under these conditions, allowing for regioselective synthesis. DMF serves as a polar aprotic solvent, ideal for facilitating this type of reaction.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Chloro-2-nitrobenzonitrile stems from the orthogonal reactivity of its three functional groups. This allows for sequential, controlled transformations, making it a highly valuable scaffold for building molecular complexity.
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